molecular formula C18H22N6O B11287250 N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11287250
M. Wt: 338.4 g/mol
InChI Key: WMJOIVPGGURDEW-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines This compound is characterized by the presence of a morpholine ring, a pyrazolo[3,4-d]pyrimidine core, and a dimethylphenyl group

Preparation Methods

The synthesis of N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of the morpholine ring: This step typically involves nucleophilic substitution reactions where a morpholine derivative is introduced to the core structure.

    Attachment of the dimethylphenyl group: This can be done through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity, often utilizing continuous flow reactors and automated synthesis techniques to scale up the production.

Chemical Reactions Analysis

N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and acylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used, but they generally involve modifications to the functional groups present in the compound.

Scientific Research Applications

N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved can vary depending on the specific application, but they often include inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

N-(3,4-dimethylphenyl)-1-methyl-6-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can be compared with other similar compounds, such as:

These compounds share structural similarities, such as the presence of a morpholine ring and a heterocyclic core

Properties

Molecular Formula

C18H22N6O

Molecular Weight

338.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-1-methyl-6-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C18H22N6O/c1-12-4-5-14(10-13(12)2)20-16-15-11-19-23(3)17(15)22-18(21-16)24-6-8-25-9-7-24/h4-5,10-11H,6-9H2,1-3H3,(H,20,21,22)

InChI Key

WMJOIVPGGURDEW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)N4CCOCC4)C)C

Origin of Product

United States

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